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Compound of Interest

Compound Name:
4-(Azetidin-1-yl)-6-

chloropyrimidine

Cat. No.: B1290103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 881401-67-8

Introduction
4-(Azetidin-1-yl)-6-chloropyrimidine is a heterocyclic organic compound of significant interest

in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted

with a chloro group and an azetidine ring, makes it a valuable building block for the synthesis of

more complex molecules with potential therapeutic applications. The incorporation of the

strained azetidine ring can impart desirable physicochemical properties to lead compounds,

such as improved solubility and metabolic stability. This guide provides a comprehensive

overview of the available technical data on 4-(azetidin-1-yl)-6-chloropyrimidine, including its

synthesis, properties, and potential applications.

Chemical and Physical Data
A summary of the key chemical and physical properties of 4-(Azetidin-1-yl)-6-
chloropyrimidine is presented in the table below. It is important to note that while the

molecular formula and weight are definitive, other physical properties such as melting and

boiling points are not readily available in the reviewed literature and would require experimental

determination.
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Property Value Reference

CAS Number 881401-67-8

Molecular Formula C₇H₈ClN₃

Molecular Weight 169.612 g/mol

IUPAC Name
4-(Azetidin-1-yl)-6-

chloropyrimidine

Canonical SMILES C1CN(C1)C2=NC=NC=C2Cl

InChI Key

InChI=1S/C7H8ClN3/c8-7-5-9-

6-11-4-1-2-10(6)3-7/h5-6H,1-

4H2

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-(Azetidin-1-yl)-6-
chloropyrimidine is not extensively documented in publicly available literature, a general

synthetic approach can be inferred from established methods for the preparation of similar

substituted chloropyrimidines. The most common strategy involves the nucleophilic aromatic

substitution of a dichloropyrimidine with azetidine.

General Experimental Protocol: Nucleophilic Aromatic
Substitution
This protocol is a generalized procedure based on the synthesis of related aminopyrimidines

and should be optimized for the specific synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine.

Materials:

4,6-Dichloropyrimidine

Azetidine hydrochloride

A suitable base (e.g., triethylamine, diisopropylethylamine)
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Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran, N,N-dimethylformamide)

Inert gas (e.g., nitrogen, argon)

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

To a solution of 4,6-dichloropyrimidine (1 equivalent) in an anhydrous aprotic solvent under

an inert atmosphere, add the base (2-3 equivalents).

In a separate flask, neutralize azetidine hydrochloride with a suitable base to obtain the free

base, or use a commercially available solution of azetidine.

Slowly add a solution of azetidine (1-1.2 equivalents) to the reaction mixture at room

temperature.

The reaction mixture is then stirred at room temperature or heated to a temperature between

50-80 °C, depending on the solvent and the reactivity of the substrates. The reaction

progress should be monitored by a suitable analytical technique, such as thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion of the reaction, the solvent is removed under reduced pressure.

The crude product is then purified using column chromatography on silica gel, eluting with a

gradient of ethyl acetate in hexanes or another suitable solvent system to afford the desired

product, 4-(azetidin-1-yl)-6-chloropyrimidine.

The structure and purity of the final compound should be confirmed by analytical techniques

such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine.

Applications in Drug Development
Pyrimidine derivatives are a cornerstone in the development of a wide range of therapeutic

agents due to their presence in the nucleobases of DNA and RNA, making them key structures

for interacting with biological systems. The incorporation of a chloro-substituent provides a
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reactive handle for further chemical modifications, such as cross-coupling reactions, allowing

for the diversification of the molecular scaffold.

The azetidine moiety is increasingly utilized in medicinal chemistry to enhance the

pharmacological profile of drug candidates. Its rigid, three-dimensional structure can improve

binding affinity to target proteins and increase metabolic stability by blocking sites susceptible

to metabolism. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen

bond acceptor, contributing to target engagement.

While specific biological activities for 4-(Azetidin-1-yl)-6-chloropyrimidine have not been

extensively reported, its structural motifs suggest potential applications in the development of

inhibitors for various enzyme families, such as kinases, which are often targeted in cancer

therapy.

Signaling Pathways and Logical Relationships
Currently, there is no specific information in the scientific literature detailing the modulation of

any particular signaling pathway by 4-(Azetidin-1-yl)-6-chloropyrimidine. However, based on

the known activities of related pyrimidine-containing molecules, a logical relationship for its

potential role in drug discovery can be illustrated.
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Caption: Logical workflow for the utility of 4-(Azetidin-1-yl)-6-chloropyrimidine in a drug

discovery program.

Conclusion
4-(Azetidin-1-yl)-6-chloropyrimidine is a chemical entity with considerable potential as a

scaffold in the design and synthesis of novel bioactive molecules. While detailed experimental

and biological data are currently limited in the public domain, its structural features suggest that

it is a promising starting point for the development of new therapeutic agents. Further research

into its synthesis, characterization, and biological evaluation is warranted to fully explore its

potential in drug discovery and development. Researchers and scientists are encouraged to

consider this compound as a valuable intermediate for creating diverse chemical libraries for

screening against various biological targets.

To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Azetidin-1-yl)-6-
chloropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290103#cas-number-for-4-azetidin-1-yl-6-
chloropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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